3,7-Dimethyl-2,6-octadienyl 3-methylcrotonate
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Overview
Description
3,7-Dimethyl-2,6-octadienyl 3-methylcrotonate is an organic compound with the molecular formula C15H24O2. It is an ester formed from the reaction of 3,7-dimethyl-2,6-octadienol and 3-methylcrotonic acid. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-2,6-octadienyl 3-methylcrotonate typically involves the esterification of 3,7-dimethyl-2,6-octadienol with 3-methylcrotonic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as fractional distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2,6-octadienyl 3-methylcrotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3,7-Dimethyl-2,6-octadienyl 3-methylcrotonate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-2,6-octadienyl 3-methylcrotonate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The compound’s fragrance properties are due to its ability to bind to olfactory receptors, triggering a sensory response.
Comparison with Similar Compounds
3,7-Dimethyl-2,6-octadienyl 3-methylcrotonate can be compared with other similar compounds such as:
Geranyl isovalerate: Similar structure but with a different acid component.
Neryl isovalerate: Another ester with a similar alcohol component but different acid.
Citral: An aldehyde with a similar carbon skeleton but different functional groups.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
55066-43-8 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,11H,6,8,10H2,1-5H3/b14-9+ |
InChI Key |
SSTYFRKINRGOEX-NTEUORMPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C=C(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C=C(C)C)C)C |
Origin of Product |
United States |
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